molecular formula C16H12BrNO B5530312 1-benzyl-5-bromo-1H-indole-3-carbaldehyde

1-benzyl-5-bromo-1H-indole-3-carbaldehyde

Cat. No.: B5530312
M. Wt: 314.18 g/mol
InChI Key: KGFVNFMTJQEBGX-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyl group at the nitrogen atom, a bromine atom at the 5-position, and an aldehyde group at the 3-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common synthetic route includes:

    Formylation: The formylation of the indole ring at the 3-position can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted indoles.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted indoles, and Schiff bases.

Scientific Research Applications

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving indole derivatives.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-benzyl-5-bromo-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives are known to interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the bromine atom and the aldehyde group can influence the compound’s reactivity and binding affinity to these targets. For example, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

1-Benzyl-5-bromo-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Lacks the benzyl and bromine substituents, making it less reactive in certain chemical reactions.

    5-Bromoindole-3-carboxaldehyde: Similar structure but lacks the benzyl group, which can affect its biological activity and chemical reactivity.

    1-Benzylindole-3-carbaldehyde: Lacks the bromine substituent, which can influence its reactivity and applications.

The uniqueness of this compound lies in its combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

1-benzyl-5-bromoindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO/c17-14-6-7-16-15(8-14)13(11-19)10-18(16)9-12-4-2-1-3-5-12/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFVNFMTJQEBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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